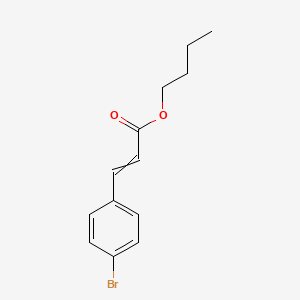
Butyl 3-(4-bromophenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 3-(4-bromophenyl)prop-2-enoate: is an organic compound that belongs to the family of acrylates. It is characterized by the presence of a butyl ester group attached to a 3-(4-bromophenyl)prop-2-enoate moiety. This compound is known for its applications in various fields, including organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification Method: The compound can be synthesized through the esterification of 3-(4-bromophenyl)prop-2-enoic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where 4-bromophenylboronic acid is coupled with butyl acrylate in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of butyl 3-(4-bromophenyl)prop-2-enoate often involves large-scale esterification processes using continuous reactors. The use of efficient catalysts and optimized reaction conditions ensures high throughput and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction of the double bond in the prop-2-enoate moiety can yield saturated esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-(4-bromophenyl)prop-2-enone or 3-(4-bromophenyl)propan-2-ol.
Reduction: Formation of butyl 3-(4-bromophenyl)propanoate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Butyl 3-(4-bromophenyl)prop-2-enoate is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s ability to undergo various chemical transformations makes it a useful intermediate in the synthesis of potential drug candidates. It can be modified to introduce pharmacologically active groups.
Industry:
Mécanisme D'action
The mechanism of action of butyl 3-(4-bromophenyl)prop-2-enoate in chemical reactions involves the activation of the double bond and the bromine atom. The double bond can participate in addition reactions, while the bromine atom can undergo substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Butyl Acrylate: Similar in structure but lacks the bromophenyl group. It is widely used in the production of polymers and coatings.
Ethyl 3-(4-bromophenyl)prop-2-enoate: Similar structure with an ethyl ester group instead of a butyl ester group. It exhibits similar reactivity but may have different physical properties.
Methyl 3-(4-bromophenyl)prop-2-enoate: Similar structure with a methyl ester group.
Uniqueness: Butyl 3-(4-bromophenyl)prop-2-enoate is unique due to the presence of the butyl ester group, which can influence its solubility and reactivity compared to its ethyl and methyl counterparts. The bromophenyl group also provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
131061-14-8 |
|---|---|
Formule moléculaire |
C13H15BrO2 |
Poids moléculaire |
283.16 g/mol |
Nom IUPAC |
butyl 3-(4-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15BrO2/c1-2-3-10-16-13(15)9-6-11-4-7-12(14)8-5-11/h4-9H,2-3,10H2,1H3 |
Clé InChI |
PIQCRXRHGULAGW-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C=CC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


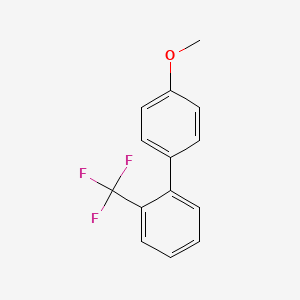
![1,1'-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene)](/img/structure/B14282244.png)
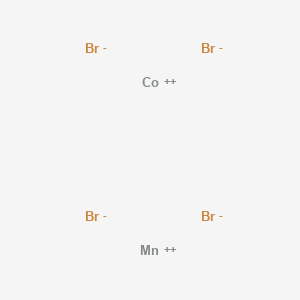
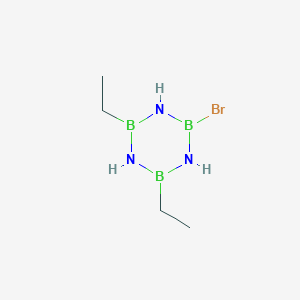
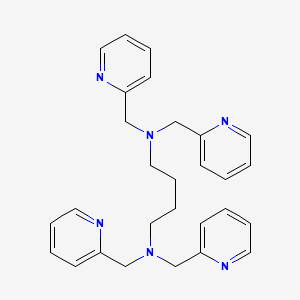
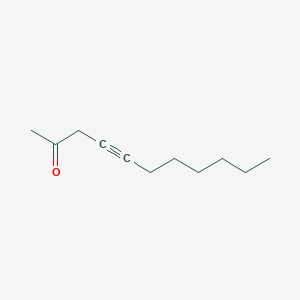
![1-Ethoxy-4-[4-(2-ethylbutyl)phenoxy]benzene](/img/structure/B14282266.png)
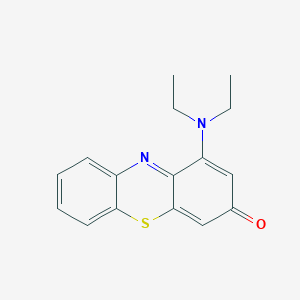
![4H-1-Benzopyran-4-one, 3-[[(4-bromophenyl)imino]methyl]-](/img/structure/B14282273.png)
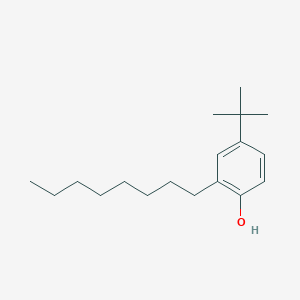
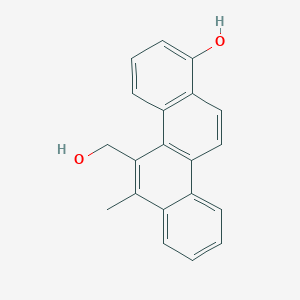
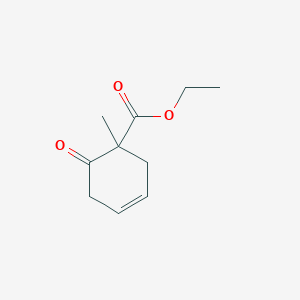
![Diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate](/img/structure/B14282309.png)

